ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic molecule with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound's intricate structure makes it an interesting subject for study and utilization in various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One of the common synthetic routes includes:
Formation of the pyrazole ring: : This can be achieved through the reaction of a suitable hydrazine derivative with a β-keto ester.
Introduction of the benzyloxy phenyl group: : This can be done via electrophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods typically involve scaling up the laboratory procedures with optimizations for cost, yield, and environmental impact. This may include the use of continuous flow reactors, greener solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : It can be reduced under mild conditions using reagents like sodium borohydride or lithium aluminium hydride, potentially altering the pyrazole or benzyloxy groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the reaction conditions and reagents used.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Bases and Catalysts: : Sodium hydroxide, potassium carbonate, palladium catalysts.
Major Products Formed: The reactions can yield various products including oxidized derivatives, reduced products, and substituted compounds depending on the nature of the reactants and conditions used.
Scientific Research Applications
Chemistry: Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is used as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
Biology and Medicine: In biological and medical research, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes, influence cellular pathways, or serve as a lead compound in the development of new pharmaceuticals.
Industry: Industrially, this compound can be utilized in the manufacturing of specialty chemicals, advanced materials, and as an intermediate in the production of various functionalized organic molecules.
Mechanism of Action
The specific mechanism of action of ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects. The sulfamoyl group can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor.
Comparison with Similar Compounds
Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can be compared to similar compounds like:
Ethyl 4-(benzyloxy)phenylsulfonyl)-1H-pyrazole-3-carboxylate: : Similar in structure, but differences in substitution patterns can lead to varied chemical properties and biological activities.
Mthis compound: : Variation in ester groups (methyl vs ethyl) affects solubility and reactivity.
Benzyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate: : Benzyl groups can influence lipophilicity and membrane permeability in biological contexts.
These comparisons highlight the uniqueness of this compound and its specific advantages in different applications.
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Properties
IUPAC Name |
ethyl 5-[(4-phenylmethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-26-19(23)17-12-20-21-18(17)28(24,25)22-15-8-10-16(11-9-15)27-13-14-6-4-3-5-7-14/h3-12,22H,2,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFLQYIDYSBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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